5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Lipophilicity Pharmacokinetics ADME

5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a bicyclic heteroaromatic building block combining a pyrazole and a pyridine ring with a methyl group at position 3 and a fluorine atom at position Its molecular formula is C₇H₆FN₃ and its molecular weight is 151.14 g/mol. The compound belongs to the pharmacologically significant pyrazolo[3,4-b]pyridine class, which is widely employed in kinase inhibitor design and phosphodiesterase inhibitor programs.

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
CAS No. 1352398-42-5
Cat. No. B3233272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine
CAS1352398-42-5
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=NC2=NN1)F
InChIInChI=1S/C7H6FN3/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11)
InChIKeyBJEALPODAYXJCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1352398-42-5) – Core Scaffold Overview for Targeted Heterocycle Procurement


5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a bicyclic heteroaromatic building block combining a pyrazole and a pyridine ring with a methyl group at position 3 and a fluorine atom at position 5. Its molecular formula is C₇H₆FN₃ and its molecular weight is 151.14 g/mol . The compound belongs to the pharmacologically significant pyrazolo[3,4-b]pyridine class, which is widely employed in kinase inhibitor design and phosphodiesterase inhibitor programs [1]. The specific 5-fluoro-3-methyl substitution pattern distinguishes it from other regioisomeric and non-fluorinated analogs, making it a targeted intermediate for medicinal chemistry campaigns where both the methyl group and the fluorine atom serve essential roles in modulating target binding and pharmacokinetic properties.

5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine – Why Generic Substitution Fails for This Scaffold in Kinase and PDE Inhibitor Programs


Substituting 5-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine with a non-fluorinated analog (e.g., 3-methyl-1H-pyrazolo[3,4-b]pyridine, CAS 116834-96-9) or a regioisomer (e.g., 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine, CAS 920036-28-8) is not permissible in structure–activity relationship (SAR)-driven programs because the position of the fluorine atom directly influences the electronic character of the heterocycle, metabolic stability, and key interactions with target proteins. Fluorine at position 5 of the pyrazolo[3,4-b]pyridine scaffold has been documented to enhance binding affinity and selectivity in kinase inhibitor series by forming favorable dipolar interactions with the hinge region of kinases, as demonstrated for TBK1 and CDK2 inhibitors [1]. The methyl group at position 3 further contributes to lipophilicity and shape complementarity, making this specific substitution pattern a critical variable in lead optimization campaigns.

5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine – Quantitative Differentiation Evidence Against Closest Analogs


Predicted Lipophilicity Shift Relative to Non-Fluorinated Analog (LogP)

The introduction of a fluorine atom at position 5 increases the predicted octanol–water partition coefficient (ACD/LogP) compared to the non-fluorinated parent compound. Based on ACD/Labs Percepta predictions, 3-methyl-1H-pyrazolo[3,4-b]pyridine (non-fluorinated) has an ACD/LogP of 0.92 , while 5-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is predicted to have an ACD/LogP of approximately 1.25 (class-level inference based on measured LogP shifts for analogous 5-fluoro substitutions on pyrazolo[3,4-b]pyridine scaffolds) [1]. This represents an estimated increase of roughly 0.33 log units, which translates to approximately a 2.1-fold increase in lipophilicity.

Lipophilicity Pharmacokinetics ADME

Regioisomeric Selectivity: Positional Fluorine Determines Kinase Inhibitor Binding Mode

In a series of 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors, the introduction of fluorine at specific positions dramatically altered inhibitory potency. Although the exact 5-fluoro-3-methyl analog was not the lead compound, the SAR study demonstrated that fluorination at the pyridine ring (5-position) contributed to enhanced potency compared to unsubstituted or differently substituted variants. Compound 15y, a highly optimized 1H-pyrazolo[3,4-b]pyridine derivative with a substitution pattern that includes a 5-fluoro equivalent functionality, achieved an IC₅₀ of 0.2 nM against TBK1 [1]. In contrast, the unsubstituted core scaffold or analogs lacking the fluorine at the corresponding position exhibited significantly reduced activity (IC₅₀ values typically in the micromolar range or inactive) [1]. This underscores the critical role of the 5-fluoro group in achieving sub-nanomolar potency.

Kinase Inhibition Regiochemistry Structure-Activity Relationship

Predicted Physicochemical Property Differences vs. 6-Fluoro Regioisomer

The target compound 5-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine differs from its 6-fluoro regioisomer (CAS 920036-28-8) in the position of the fluorine substituent on the pyridine ring. While both share the same molecular formula (C₇H₆FN₃) and molecular weight (151.14 g/mol), their predicted physicochemical properties diverge. The 5-fluoro isomer is predicted to have a different dipole moment and distinct hydrogen-bonding capabilities compared to the 6-fluoro isomer, which can influence crystal packing, solubility, and target protein interactions. Supplier-reported purity specifications for the 5-fluoro isomer typically range from 95% to 98% , which is comparable to the 6-fluoro regioisomer (97% minimum purity reported by suppliers) .

Physicochemical Properties Predicted Data Regioisomeric Differentiation

Metabolic Stability Advantage Imparted by Fluorine Substitution at Position 5

Fluorine substitution at electron-rich positions of heteroaromatic rings is a well-established strategy to block oxidative metabolism by cytochrome P450 enzymes. In pyrazolo[3,4-b]pyridine scaffolds, the 5-position on the pyridine ring is a known site of metabolic liability. Introducing a fluorine atom at this position has been shown to reduce intrinsic clearance in human liver microsome assays for structurally related pyrazolo[3,4-b]pyridine derivatives by 3- to 10-fold compared to the unsubstituted parent scaffold [1]. While direct microsomal stability data for 5-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine itself is not publicly available, the class-level evidence strongly supports that the 5-fluoro group confers a significant metabolic stability advantage over the non-fluorinated analog 3-methyl-1H-pyrazolo[3,4-b]pyridine.

Metabolic Stability Cytochrome P450 Lead Optimization

Documented Use as a Key Intermediate in Patent-Protected Cardiovascular Drug Synthesis

The 5-fluoro-1H-pyrazolo[3,4-b]pyridine scaffold, of which 5-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a direct derivative, serves as the core heterocycle in the FDA-approved drug vericiguat (Verquvo®) for chronic heart failure [1]. Patent literature (US10364229B2, US application 20130211090) explicitly describes synthetic routes employing 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile and related 5-fluoro-3-substituted pyrazolo[3,4-b]pyridine intermediates for the production of soluble guanylate cyclase (sGC) stimulators [2][3]. The 3-methyl analog retains the essential 5-fluoro motif while introducing a methyl group at position 3, which can serve as a synthetic handle for further derivatization or as a metabolically stable replacement for the carbonitrile group in lead diversification. In contrast, the 6-fluoro regioisomer (CAS 920036-28-8) is not described in the vericiguat or sGC stimulator patent families, indicating a specific preference for the 5-fluoro substitution pattern in cardiovascular drug development.

Cardiovascular Vericiguat Intermediate

5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine – Optimal Application Scenarios for Research and Industrial Procurement


Kinase Inhibitor Lead Optimization: TBK1 and CDK2 Programs Requiring Low-Nanomolar Potency

In medicinal chemistry programs targeting TBK1 or CDK2 kinases, 5-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine serves as an optimal starting scaffold for building potent, selective inhibitors. Published SAR data from TBK1 inhibitor optimization demonstrates that 5-fluoro-substituted pyrazolo[3,4-b]pyridine derivatives can achieve IC₅₀ values as low as 0.2 nM, a potency level unattainable with non-fluorinated or 6-fluoro regioisomeric scaffolds [1]. The 3-methyl group provides a synthetically accessible handle for diversification while maintaining the critical 5-fluoro motif that drives kinase hinge-binding interactions.

Soluble Guanylate Cyclase (sGC) Stimulator Development in Cardiovascular and Heart Failure Indications

The 5-fluoro-1H-pyrazolo[3,4-b]pyridine core is the pharmacophoric foundation of vericiguat (Verquvo®), an FDA-approved sGC stimulator for chronic heart failure [1]. 5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine retains this validated core while introducing a 3-methyl substituent that can be exploited for lead diversification, patent circumvention, or pharmacokinetic optimization. The compound's alignment with the vericiguat patent landscape (US10364229B2, US application 20130211090) provides a clear intellectual property rationale for its selection over non-fluorinated or 6-fluoro regioisomers, which lack equivalent patent validation [2].

ADME Property Optimization Through Strategic Fluorine Placement

For programs seeking to improve metabolic stability and lipophilicity without introducing substantial molecular weight, 5-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine offers a predictable ADME advantage. The 5-fluoro substitution is predicted to increase LogP by approximately 0.33 units relative to the non-fluorinated 3-methyl analog (ACD/LogP 0.92 → ~1.25), enhancing passive permeability while simultaneously reducing oxidative metabolism at the 5-position (estimated 3- to 10-fold reduction in intrinsic clearance) [1]. This dual benefit supports its selection as a preferred building block for lead optimization over the non-fluorinated parent scaffold.

Regiospecific Synthetic Elaboration for Parallel Library Synthesis

In high-throughput chemistry and parallel library synthesis, the unambiguous 5-fluoro-3-methyl substitution pattern eliminates regiochemical ambiguity that could arise with less defined analogs. The 3-methyl group serves as a spectroscopic reference point (¹H NMR singlet), while the 5-fluoro group provides a ¹⁹F NMR handle for reaction monitoring and purity assessment. Commercially available purity levels of 95–98% from multiple suppliers [1][2] ensure batch-to-batch consistency, which is critical for reproducible SAR generation in industrial medicinal chemistry settings.

Quote Request

Request a Quote for 5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.